4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound that features both imidazole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(1H-Imidazol-1-yl)benzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and carboxylation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole and pyrazolopyridine moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares the imidazole moiety but lacks the pyrazolopyridine structure.
5-(4-(1H-Imidazol-1-yl)phenyl)-2H-tetrazole: Contains a similar imidazole-phenyl structure but with a tetrazole ring instead of pyrazolopyridine.
Uniqueness
4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its combination of imidazole and pyrazolopyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
CAS No. |
1354706-33-4 |
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Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13N5O2/c1-21-16-14(15(20-21)17(23)24)13(6-7-19-16)11-2-4-12(5-3-11)22-9-8-18-10-22/h2-10H,1H3,(H,23,24) |
InChI Key |
FKGJIMPUXDHPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
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